Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate
Description
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate is a bicyclic heterocyclic compound characterized by fused cyclopropane and cyclopentane rings, a pyrazole moiety, and a methyl ester functional group.
Properties
IUPAC Name |
methyl (2R,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)9-2-5-4-10-11-7(5)6(9)3-9/h4,6H,2-3H2,1H3,(H,10,11)/t6-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYWNPABXMJEB-IMTBSYHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1C3=C(C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1C3=C(C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Cyclopropanation: The initial formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction.
Pyrazole Formation: Subsequent steps include forming the pyrazole ring via condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Methylation: Methylation is performed under basic conditions using methyl iodide or dimethyl sulfate to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial-scale production might involve optimizing these steps to increase yield and purity:
Optimized Reactants and Catalysts: Using specific catalysts to enhance reaction rates and selectivity.
Refinement of Reaction Conditions: Controlling temperature, pressure, and solvents to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: Introduction of oxidizing agents like potassium permanganate.
Reduction: Reductive processes using reagents such as lithium aluminum hydride.
Substitution: Possible through nucleophilic or electrophilic substitutions, depending on the chemical environment.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Products include oxidized, reduced, or substituted versions of the parent compound, each potentially with unique properties and applications.
Scientific Research Applications
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate finds applications across various domains:
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Potential use in drug discovery due to its bioactive fused ring system.
Medicine: Exploring therapeutic potentials in pharmacology.
Industry: Applications in material sciences and chemical manufacturing.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action depends on its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for enzymes due to its structural mimicry.
Receptor Binding: Potential to bind to biological receptors, influencing signal transduction pathways.
Pathway Modulation: By interacting with these targets, it can modulate various biological pathways, leading to specific therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues from the evidence include:
a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Structure : Features a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl substituents.
- Physical Properties : Yellow solid, melting point 243–245°C, molecular weight 51% (purity).
- Key Differences :
- Lacks the cyclopropane ring and pyrazole moiety present in the target compound.
- Contains an imidazo-pyridine system instead of a fused cyclopropa-cyclopenta-pyrazole framework.
b) 8-O-Acetylshanzhiside Methyl Ester
- Structure : Contains a cyclopenta[c]pyran core with acetyloxy, hydroxy, and glycosyloxy substituents.
- Key Differences :
- Replaces the pyrazole ring with a pyran system.
- Includes a glycosyloxy group absent in the target compound.
c) 4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate (9c)
- Structure : A nucleoside analogue with triazole and dihydropyrimidine moieties.
- Key Differences :
- Features a sugar-like tetrahydrofuran ring instead of fused cyclopropane/cyclopentane systems.
- Contains triazole and pyrimidine heterocycles, differing from the pyrazole in the target compound.
- Applications : Likely explored for antiviral or anticancer activity due to its nucleoside mimicry .
Comparative Data Table
Research Findings and Trends
- Bioactivity Potential: The pyrazole moiety in the target compound may enhance binding to targets like kinases or GABA receptors, similar to pyrazole-containing drugs (e.g., Celecoxib). In contrast, Compound 9c’s nucleoside-like structure aligns with antiviral mechanisms .
- Stability and Solubility : The methyl ester in the target compound may improve lipid solubility compared to the glycosylated 8-O-acetylshanzhiside, which is more polar .
Biological Activity
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate is a complex organic compound belonging to the class of cyclopropane derivatives. Its unique bicyclic structure incorporates both cyclopropane and pyrazole moieties, which contribute to its potential biological activity and chemical reactivity. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a carboxylate group that enhances its solubility and reactivity in various chemical environments. The stereochemistry of the compound is crucial for its biological interactions and activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 233.28 g/mol |
| Functional Groups | Carboxylate group, pyrazole ring |
| Bicyclic Structure | Combines cyclopropane and pyrazole rings |
Research indicates that compounds with similar structures exhibit various biological activities. While specific mechanisms for this compound remain under investigation, preliminary studies suggest:
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against various pathogens.
- Anti-inflammatory Effects : The compound's structure may allow it to inhibit inflammatory pathways effectively.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound's unique structure contributes to its biological activity:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1H-Cyclopropa[4,5]cyclopenta[1,2-c]pyrazole | Similar bicyclic structure | Antiviral properties | Lacks carboxylate group |
| 3-Carboxy-1H-pyrazole | Contains pyrazole ring | Anti-inflammatory effects | Simpler structure |
| Ethyl 4-(3-hydroxypropyl)pyrazole | Related to pyrazole derivatives | Antioxidant activity | Different functional groups |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitubercular Activity : A study utilized the microplate Alamar Blue assay to evaluate antitubercular properties of synthesized pyrazoles. Results indicated promising activity comparable to standard treatments .
- Anti-inflammatory Studies : Research has shown that derivatives of pyrazoles exhibit significant COX inhibition and anti-inflammatory effects superior to conventional drugs like diclofenac sodium .
- Antioxidant Evaluation : Compounds with similar structures were assessed for their ability to scavenge free radicals in vitro. Results demonstrated effective antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
